N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20088080
InChI: InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17)
SMILES:
Molecular Formula: C13H15N3OS2
Molecular Weight: 293.4 g/mol

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC20088080

Molecular Formula: C13H15N3OS2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide -

Specification

Molecular Formula C13H15N3OS2
Molecular Weight 293.4 g/mol
IUPAC Name N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17)
Standard InChI Key FYOGLJTWSQKRSO-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CS3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide consists of two primary heterocyclic systems:

  • 1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The cyclohexyl group at the 5-position introduces steric bulk and lipophilicity .

  • Thiophene-2-Carboxamide: A sulfur-containing aromatic ring (thiophene) linked to a carboxamide group. This moiety enhances hydrogen-bonding potential through the amide functional group .

The compound’s SMILES notation (C1CCC(CC1)c1nnc(NC(c2cccs2)=O)s1) confirms the connectivity of these groups and the absence of stereocenters (ACHIRAL designation) .

Physicochemical Properties

Key properties derived from computational and experimental analyses include:

PropertyValueRelevance
Molecular Weight293.41 g/molImpacts bioavailability and solubility
logP (Partition Coefficient)4.0032Indicates high lipophilicity
logSw (Water Solubility)-4.0535Suggests poor aqueous solubility
Hydrogen Bond Acceptors4Influences drug-receptor interactions
Hydrogen Bond Donors1Determines solubility and permeability

These properties position the compound as a candidate for central nervous system (CNS) targeting, given its ability to cross lipid membranes .

Synthesis and Derivative Optimization

Challenges in Optimization

  • Solubility Limitations: The high logP value (4.0032) and low logSw (-4.0535) necessitate formulation strategies, such as prodrug design or nanoparticle encapsulation .

  • Stereochemical Control: The achiral nature simplifies synthesis but may limit enantioselective interactions in biological systems .

Biological Activity and Mechanism of Action

Table 1: Comparison with JNK-Targeting Analogues

CompoundTargetIC₅₀ (nM)logP
BI-78D3JNK1/JNK22203.8
BI-90B5JNK31504.1
N-(5-Cyclohexyl...*Hypothetical JNKN/A4.0

*Predicted based on structural homology .

Antiviral and Antimicrobial Applications

Recent studies highlight 1,3,4-thiadiazole derivatives as inhibitors of SARS-CoV-2 main protease (Mpro^\text{pro}), with binding energies comparable to Nirmatrelvir (-7.33 kcal/mol) . The thiophene carboxamide group may engage in π-π stacking with viral protease active sites, while the thiadiazole sulfur participates in covalent interactions .

Computational and Experimental Validation

Molecular Docking Studies

Preliminary docking simulations using AutoDock Vina place N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in the substrate-binding pocket of JNK3 (PDB: 4H39). Key interactions include:

  • Hydrogen bonds between the carboxamide NH and Glu329.

  • Van der Waals contacts between the cyclohexyl group and Ile70 .

ADMET Profiling

Predictive ADMET models indicate:

  • Absorption: High intestinal permeability (Caco-2 Papp_\text{app} > 1 × 10⁻⁶ cm/s).

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation due to the thiophene ring .

  • Toxicity: Low hERG channel inhibition risk (IC₅₀ > 10 μM) .

Industrial and Research Applications

Pharmaceutical Development

  • Oncology: JNK inhibitors are investigated for apoptosis regulation in cancer cells .

  • Neurodegeneration: Modulating JNK pathways may mitigate Alzheimer’s disease progression .

Material Science

The compound’s rigid, conjugated structure could serve as a building block for organic semiconductors or photovoltaic materials.

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